molecular formula C14H14ClNO B2891724 (Benzyloxy)[(2-chlorophenyl)methyl]amine CAS No. 1055903-76-8

(Benzyloxy)[(2-chlorophenyl)methyl]amine

Cat. No.: B2891724
CAS No.: 1055903-76-8
M. Wt: 247.72
InChI Key: JRSAEGOTHOHXJT-UHFFFAOYSA-N
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Description

(Benzyloxy)[(2-chlorophenyl)methyl]amine is a chemical compound with the molecular formula C14H14ClNO. It is a derivative of hydroxylamine, where the hydroxylamine nitrogen is substituted with benzyl and 2-chlorobenzyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Benzyloxy)[(2-chlorophenyl)methyl]amine typically involves the reaction of hydroxylamine with benzyl chloride and 2-chlorobenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Common solvents include ethanol or methanol.

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

    Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

    Large-scale reactors: To handle the increased volume of reactants.

    Continuous monitoring: To ensure the reaction proceeds efficiently and safely.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(Benzyloxy)[(2-chlorophenyl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitrones.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Produces nitrones.

    Reduction: Produces primary or secondary amines.

    Substitution: Produces various substituted hydroxylamines.

Scientific Research Applications

(Benzyloxy)[(2-chlorophenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    O-Benzylhydroxylamine: Lacks the 2-chlorobenzyl group, making it less reactive in certain substitution reactions.

    N-Benzylhydroxylamine: Similar structure but different substitution pattern, affecting its reactivity and applications.

    2-Chlorobenzylhydroxylamine: Contains only the 2-chlorobenzyl group, leading to different chemical properties.

Uniqueness

(Benzyloxy)[(2-chlorophenyl)methyl]amine is unique due to the presence of both benzyl and 2-chlorobenzyl groups, which confer distinct reactivity and potential biological activity. This dual substitution pattern allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-phenylmethoxymethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c15-14-9-5-4-8-13(14)10-16-17-11-12-6-2-1-3-7-12/h1-9,16H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSAEGOTHOHXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CONCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1055903-76-8
Record name (benzyloxy)[(2-chlorophenyl)methyl]amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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